5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can be achieved through several methods. One common approach involves the Gewald reaction, which is a multicomponent reaction involving a ketone, a cyanoacetic acid derivative, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired thieno[2,3-c]pyridine derivatives with good efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Functionalized thieno[2,3-c]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticonvulsant agents.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain . The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine: Another fused thiophene-pyridine compound with similar biological activities.
Cyclopenta[b]pyridine: A structurally related compound with applications in medicinal chemistry and materials science.
Uniqueness
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
189019-45-2 |
---|---|
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-7-3-4-11-8(7)6-10-9/h3-4,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
XIGNRIZVQFQSAS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)SC=C2)C |
Kanonische SMILES |
CC1(CC2=C(CN1)SC=C2)C |
Synonyme |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-5,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.